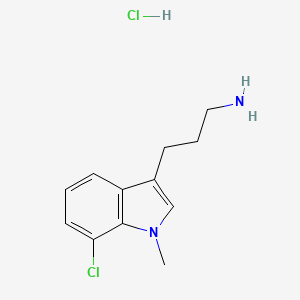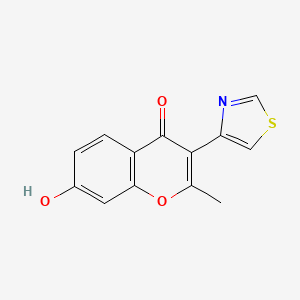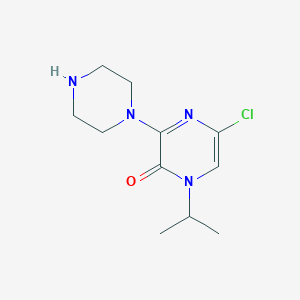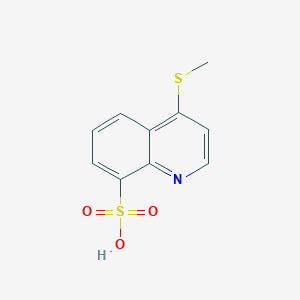
2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one is a chemical compound that belongs to the class of naphthyridines This compound is characterized by the presence of a fluorophenyl group and a methyl group attached to the naphthyridine core
Métodos De Preparación
The synthesis of 2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one can be achieved through various synthetic routes. One common method involves the reaction of 3-fluoroaniline with 2-chloro-6-methyl-1,8-naphthyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyridine oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Aplicaciones Científicas De Investigación
2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Studies: Researchers use this compound to study its effects on cellular processes and pathways. It is often used as a tool compound to investigate the role of specific proteins and enzymes in disease mechanisms.
Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of advanced materials and as a building block for the development of new chemical entities.
Mecanismo De Acción
The mechanism of action of 2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound used.
Comparación Con Compuestos Similares
2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one can be compared with other naphthyridine derivatives, such as:
2-(3-chlorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one: Similar in structure but with a chlorine atom instead of a fluorine atom, this compound may exhibit different reactivity and biological activity.
2-(3-methylphenyl)-6-methyl-1,8-naphthyridin-4(1H)-one: The presence of a methyl group instead of a fluorine atom can lead to variations in the compound’s chemical properties and interactions with biological targets.
2-(3-bromophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one:
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Número CAS |
194466-78-9 |
|---|---|
Fórmula molecular |
C15H11FN2O |
Peso molecular |
254.26 g/mol |
Nombre IUPAC |
2-(3-fluorophenyl)-6-methyl-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C15H11FN2O/c1-9-5-12-14(19)7-13(18-15(12)17-8-9)10-3-2-4-11(16)6-10/h2-8H,1H3,(H,17,18,19) |
Clave InChI |
AMJPGRQDFBNSON-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(NC(=CC2=O)C3=CC(=CC=C3)F)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(Perfluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-ol](/img/structure/B11860172.png)

![4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860203.png)

![11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one](/img/structure/B11860205.png)

![5-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11860229.png)
![(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11860237.png)
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B11860238.png)



![1-[1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B11860263.png)
